molecular formula C11H10N2O2S B11767199 3-(2-Aminothiazol-4-yl)phenyl acetate

3-(2-Aminothiazol-4-yl)phenyl acetate

Cat. No.: B11767199
M. Wt: 234.28 g/mol
InChI Key: AQHBBAQPCAYWER-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) and Aminothiazole Derivatives in Contemporary Chemical and Biological Sciences

Thiazole and its derivatives, particularly 2-aminothiazoles, are of immense importance in the chemical and biological sciences due to their broad spectrum of pharmacological activities. nih.gov The 2-aminothiazole (B372263) scaffold is considered a "privileged structure" because it is a feature of numerous biologically active compounds and can interact with a wide range of biological targets. researchgate.net

These compounds have been extensively investigated and have demonstrated a remarkable array of biological properties, including:

Anticancer Activity : Numerous 2-aminothiazole analogues have shown potent and selective inhibitory activity against a variety of human cancer cell lines, including breast, leukemia, lung, colon, and melanoma. nih.govnih.gov Marketed anticancer drugs like Dasatinib and Alpelisib feature the 2-aminothiazole nucleus. nih.gov

Antimicrobial and Antifungal Activity : Derivatives of 2-aminothiazole are effective against various bacterial and fungal strains. researchgate.net They form the basis for developing new agents to combat microbial infections. researchgate.net

Anti-inflammatory Activity : Certain 2-aminothiazole derivatives have been identified as potent anti-inflammatory agents. researchgate.netnih.gov The non-steroidal anti-inflammatory drug Meloxicam is a well-known example. researchgate.netwikipedia.org

Antiviral and Antitubercular Activity : Research has also highlighted the potential of these compounds as antiviral and antitubercular agents. nih.gov

Other Biological Activities : The therapeutic potential of 2-aminothiazoles extends to anticonvulsant, antidiabetic, antihypertensive, and neuroprotective activities. nih.govnih.gov

The versatility of the 2-aminothiazole scaffold allows medicinal chemists to synthesize large libraries of compounds for screening, leading to the discovery of novel therapeutic agents. mdpi.com

Historical Context of 2-Aminothiazole Research and its Evolution

The history of 2-aminothiazole research is intrinsically linked to the development of thiazole chemistry. A foundational moment in this field was the discovery of the Hantzsch thiazole synthesis in 1887 by Arthur Hantzsch. scribd.comnih.gov This classic reaction, which involves the condensation of an α-haloketone with a thioamide, provided a straightforward and versatile method for creating the thiazole ring. wikipedia.org The use of thiourea (B124793) in this reaction directly yields 2-aminothiazole derivatives. wikipedia.org

Initially, research focused on the fundamental synthesis and characterization of these new heterocyclic compounds. In the early 20th century, the discovery of thiazole in natural products like Vitamin B1 (Thiamine) spurred further interest in their biological role. researchgate.netwikipedia.org The subsequent development of sulfa drugs, such as Sulfathiazole, which contains the 2-aminothiazole moiety, marked a significant evolution, establishing these scaffolds as critical components in medicinal chemistry.

Over the decades, the Hantzsch synthesis has been refined, and numerous new synthetic methods have been developed to access a wider variety of substituted thiazoles. nih.gov The evolution of analytical techniques has allowed for more detailed structure-activity relationship (SAR) studies, guiding the rational design of 2-aminothiazole derivatives with enhanced potency and selectivity for specific biological targets. researchgate.net This has led to a continuous expansion of their therapeutic applications, from early antimicrobials to modern targeted cancer therapies. nih.govnih.gov

Overview of Research Trajectories Pertaining to 3-(2-Aminothiazol-4-yl)phenyl acetate (B1210297) and Analogues

While specific research focusing solely on 3-(2-Aminothiazol-4-yl)phenyl acetate is not extensively documented in readily available literature, a significant body of research exists for its core structure, 2-amino-4-phenylthiazole (B127512), and closely related analogues. The research trajectories for these compounds primarily revolve around the synthesis of new derivatives and the evaluation of their biological activities, with a strong emphasis on anticancer and antimicrobial applications.

Key Research Directions:

Anticancer Drug Discovery : A major research thrust is the development of 2-amino-4-phenylthiazole derivatives as anticancer agents. nih.gov Studies often involve modifying the phenyl ring at the 4-position and the amino group at the 2-position to investigate structure-activity relationships (SAR). For instance, research has shown that introducing substituted phenyl groups can modulate the cytotoxic activity against various cancer cell lines. nih.govresearchgate.net Recent studies on compounds structurally similar to the core of this compound, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, have identified promising candidates with potent antiproliferative activity against lung cancer models. mdpi.com These studies explore modifications like the creation of oximes and carbohydrazides to enhance efficacy. mdpi.com

Antimicrobial Agent Development : Another significant area of investigation is the synthesis of 2-amino-4-phenylthiazole derivatives for their antibacterial, antifungal, and antischistosomal activities. researchgate.netnih.gov Researchers synthesize Schiff bases and other derivatives and test them against various pathogens. nih.gov These studies aim to identify new leads for treating infectious diseases, which is particularly crucial given the rise of drug-resistant strains. nih.gov

Synthesis and Chemical Modification : The development of novel and efficient synthetic routes to create libraries of 2-amino-4-phenylthiazole analogues is a continuous effort. mdpi.com This includes the classic Hantzsch synthesis as well as newer methodologies that allow for greater structural diversity. mdpi.com Modifications often focus on creating amides, Schiff bases, or introducing various substituents onto the phenyl ring to explore how these changes affect the biological profile of the molecule. mdpi.comnih.gov

The table below summarizes the anticancer activity of selected 2-aminothiazole derivatives that are analogues to the core structure of this compound.

Anticancer Activity of Selected 2-Aminothiazole Analogues
Compound Analogue StructureCancer Cell LineReported Activity (IC50/GI50)Reference
2-Amino-4-phenylthiazole derivative with isobutyl groupMCF-7 (Breast)2.32 µg/mL nih.gov
2-Amino-4-phenylthiazole derivative with cyclohexyl groupA549 (Lung)1.61 µg/mL nih.gov
2-Morpholinoacetamido-4-(m-chlorophenyl)thiazoleHT29 (Colon)0.63 µM nih.gov
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic)43.08 µM bohrium.com
3-[(4-acetylphenyl)(4-(4-fluorophenyl)thiazol-2-yl)amino]propanoic acid oxime derivative (Compound 22)H69 (Small-cell lung)Low micromolar range mdpi.com

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

[3-(2-amino-1,3-thiazol-4-yl)phenyl] acetate

InChI

InChI=1S/C11H10N2O2S/c1-7(14)15-9-4-2-3-8(5-9)10-6-16-11(12)13-10/h2-6H,1H3,(H2,12,13)

InChI Key

AQHBBAQPCAYWER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C2=CSC(=N2)N

Origin of Product

United States

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 2 Aminothiazol 4 Yl Phenyl Acetate Analogues

Foundational Concepts of Structure-Activity Relationship in Thiazole (B1198619) Chemistry

The thiazole ring is a five-membered heterocyclic scaffold containing both sulfur and nitrogen atoms, which imparts unique physicochemical properties that are advantageous for drug design. mdpi.com The aromatic nature of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it a versatile template for interacting with biological targets. mdpi.com

The biological activity of 2-aminothiazole (B372263) derivatives is highly dependent on the nature and position of substituents. For instance, the amino group at the C2 position is a crucial hydrogen bond donor and can be acylated or otherwise modified to modulate activity. The C4 and C5 positions of the thiazole ring can be substituted with a wide array of groups to explore different binding pockets of a target protein and to influence the molecule's pharmacokinetic properties.

Conformational and Substituent Effects on the 2-Aminothiazole Core Activity

The biological activity of 3-(2-Aminothiazol-4-yl)phenyl acetate (B1210297) analogues is profoundly influenced by the conformation of the molecule and the nature of substituents on the 2-aminothiazole core. These factors dictate how the molecule interacts with its biological target at the molecular level.

Influence of Modifications at the Amino Group

The amino group at the C2 position of the thiazole ring is a critical determinant of biological activity. It can act as a hydrogen bond donor, and its basicity can be modulated by the electronic nature of the rest of the molecule. Modifications at this position can have a significant impact on the compound's potency and selectivity.

Furthermore, the conversion of the primary amine to a secondary or tertiary amine by alkylation can also influence activity. These modifications can alter the steric profile around the C2-position and may be crucial for fitting into specific binding pockets of a target enzyme or receptor. The table below summarizes the general effects of modifications at the amino group on the activity of 2-aminothiazole derivatives, based on findings from broader studies on this class of compounds.

Modification at the Amino GroupGeneral Effect on ActivityRationale
Acylation (e.g., Acetamide) Can increase or decrease activity depending on the target.Alters hydrogen bonding capacity and introduces steric bulk. Can modulate solubility and membrane permeability.
Alkylation (Secondary/Tertiary Amine) Variable effects; often leads to a decrease in activity if a primary amine is essential for hydrogen bonding.Changes steric hindrance and basicity. May disrupt key interactions with the target.
Formation of Schiff Bases Can lead to potent derivatives, with activity depending on the nature of the aromatic aldehyde used. nih.govIntroduces a large, planar aromatic system that can engage in pi-stacking and other interactions.

Impact of Substituents at the Thiazole C4-Position

The substituent at the C4-position of the thiazole ring plays a crucial role in anchoring the molecule within the binding site of its target. In the case of 3-(2-Aminothiazol-4-yl)phenyl acetate, this substituent is a phenyl acetate group. The nature of this group, including the substitution pattern on the phenyl ring and the nature of the ester, is critical for activity.

SAR studies on various 4-phenylthiazole (B157171) derivatives have shown that the substitution on the phenyl ring can dramatically alter biological activity. nih.gov Electron-donating and electron-withdrawing groups on the phenyl ring can influence the electronic distribution of the entire molecule and can also provide additional points of interaction with the target. For instance, the introduction of a hydroxyl or methoxy (B1213986) group could provide a hydrogen bond donor or acceptor, respectively, which might enhance binding affinity. Conversely, a bulky substituent could sterically hinder the optimal binding conformation.

The acetate group itself offers another point for modification. Hydrolysis of the ester to the corresponding phenol (B47542) could reveal whether the ester is acting as a prodrug or if the ester functionality is essential for activity. The length and nature of the alkyl chain of the ester can also be varied to probe the steric and lipophilic requirements of the binding site. The following table illustrates the potential impact of substituents at the C4-phenyl position, extrapolated from studies on related 4-phenylthiazole compounds.

Modification at the C4-Phenyl PositionPotential Effect on ActivityRationale
Substitution on the Phenyl Ring Can significantly modulate activity. nih.govElectronic effects (electron-donating/withdrawing groups) can alter the overall charge distribution. Steric effects can influence binding orientation. Substituents can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions).
Modification of the Acetate Group Can affect potency and pharmacokinetic properties.The ester may be a key interaction point or may serve as a prodrug moiety. Altering the ester can change solubility and metabolic stability.
Positional Isomerism of the Acetate The position of the acetate on the phenyl ring (ortho, meta, para) is likely to be critical for activity.The position dictates the spatial orientation of the acetate group and its ability to interact with specific residues in the binding pocket.

Stereochemical and Steric Considerations in this compound Analogues

Stereochemistry and steric factors are paramount in determining the biological activity of this compound analogues. The three-dimensional arrangement of atoms in a molecule dictates its shape and, consequently, its ability to bind to a specific biological target with high affinity and selectivity.

While the core 2-aminothiazole ring is planar, the phenyl acetate substituent at the C4-position can rotate around the single bond connecting it to the thiazole ring. The preferred conformation of this phenyl ring relative to the thiazole ring will be influenced by the presence of substituents on both rings. Bulky substituents may restrict this rotation, locking the molecule into a specific conformation that could be either favorable or unfavorable for binding.

If chiral centers are introduced into the molecule, for example, by modifying the acetate group or by adding a chiral substituent to the phenyl ring or the amino group, it is highly likely that the different enantiomers or diastereomers will exhibit different biological activities. This is a fundamental principle in medicinal chemistry, as biological macromolecules such as enzymes and receptors are chiral and will interact differently with the stereoisomers of a drug molecule. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial steps in the optimization of lead compounds.

Rational Design Principles for Lead Compound Optimization and Chemical Space Exploration

The optimization of a lead compound like this compound into a viable drug candidate relies on the application of rational design principles. These principles are guided by the SAR data obtained from initial screening and subsequent analogue synthesis. The goal is to systematically modify the lead structure to improve its potency, selectivity, and pharmacokinetic properties.

One key principle is the use of bioisosteric replacements. This involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving a desired property without significantly altering the binding mode. For example, the ester group of the phenyl acetate moiety could be replaced with an amide or a sulfonamide to explore different hydrogen bonding patterns and metabolic stabilities.

Computational modeling and molecular docking studies are powerful tools in rational drug design. nih.gov By building a model of the target protein's binding site, researchers can visualize how this compound and its analogues might bind. This allows for the in silico design of new analogues with modifications predicted to enhance binding affinity. For instance, docking studies could suggest the optimal position and type of substituent on the phenyl ring to maximize interactions with the target.

Chemical space exploration involves the synthesis of a diverse library of analogues to systematically probe the SAR. nih.gov This can be achieved through combinatorial chemistry or by a more focused, iterative approach where the results from one round of synthesis and testing inform the design of the next. The aim is to thoroughly map the chemical space around the lead compound to identify regions that are critical for activity and those that can be modified to improve drug-like properties. The table below outlines some rational design strategies for the optimization of this compound.

Design StrategyObjectiveExample Application
Bioisosteric Replacement Improve potency, selectivity, or pharmacokinetic properties.Replace the ester of the phenyl acetate with an amide or sulfonamide.
Scaffold Hopping Discover novel core structures with improved properties.Replace the 2-aminothiazole core with another heterocyclic scaffold while maintaining key binding interactions.
Fragment-Based Growth Explore and occupy additional binding pockets."Grow" fragments from the core structure to make new interactions with the target.
Structure-Based Design Design analogues with improved binding affinity based on the target structure.Use molecular docking to guide the placement of substituents on the phenyl ring to form specific hydrogen bonds or hydrophobic interactions.

By systematically applying these principles, medicinal chemists can navigate the complex landscape of SAR to optimize this compound analogues into potent and selective therapeutic agents.

Mechanistic Research and Biological Target Interactions of 3 2 Aminothiazol 4 Yl Phenyl Acetate Derivatives

Enzyme Modulation and Inhibition Mechanisms

The structural features of 3-(2-aminothiazol-4-yl)phenyl acetate (B1210297) derivatives make them adept at interacting with various enzymatic systems. Their ability to modulate or inhibit the activity of key enzymes is a cornerstone of their therapeutic potential.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:

Derivatives of 2-aminothiazole (B372263) have been investigated as inhibitors of cholinesterases, enzymes pivotal in the regulation of neurotransmission. A study on a series of thiazole-based compounds revealed potent inhibitory activity against acetylcholinesterase (AChE), with some derivatives exhibiting IC50 values in the nanomolar range. For instance, certain 2-substituted imino-3-(4-arylthiazol-2-yl)thiazolidin-4-ones demonstrated significant AChE inhibition nih.gov. Molecular docking studies suggest that these compounds can bind to both the catalytic active site and the peripheral anionic site of AChE scienceopen.com.

Similarly, 2-aminothiazole derivatives have shown inhibitory effects against butyrylcholinesterase (BChE). One study reported a 2-amino-4-(4-bromophenyl)thiazole compound as a notable inhibitor of BChE with a Ki of 0.083 ± 0.041 μM nih.govresearchgate.net. The structure-activity relationship (SAR) analyses indicate that the nature and position of substituents on the phenyl ring of the thiazole (B1198619) scaffold play a crucial role in determining the inhibitory potency and selectivity towards AChE and BChE researchgate.netmdpi.com.

Table 1: Cholinesterase Inhibitory Activity of Selected 2-Aminothiazole Derivatives
CompoundTarget EnzymeInhibition (Ki/IC50)
2-Amino-4-(4-bromophenyl)thiazoleAChEKi: 0.129 ± 0.030 μM nih.govresearchgate.net
2-Amino-4-(4-bromophenyl)thiazoleBChEKi: 0.083 ± 0.041 μM nih.govresearchgate.net
2-Amino-4-(4-chlorophenyl)thiazolehCA IKi: 0.008 ± 0.001 μM nih.gov
Thiazole-based derivative 10AChEIC50: 103.24 nM nih.gov
Thiazole-based derivative 16AChEIC50: 108.94 nM nih.gov

Urease Inhibition:

Urease, a nickel-containing enzyme, is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of this enzyme is a promising strategy for combating these infections. Imidazo[2,1-b]thiazole derivatives have been identified as potent urease inhibitors. One such derivative demonstrated an IC50 value of 2.94 ± 0.05 μM, which is significantly more potent than the standard inhibitor thiourea (B124793) nih.gov. The mechanism of inhibition is believed to be competitive, with the inhibitor binding to the active site of the enzyme and interacting with the nickel ions nih.govnih.govresearchgate.netbohrium.com.

α-Glucosidase Inhibition:

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. Studies have shown that 2-aminothiazole derivatives can effectively inhibit α-glucosidase nih.gov. The inhibitory potency is influenced by the substituents on the thiazole ring, with electron-withdrawing groups generally enhancing the activity. For example, 2-amino-4-(4-bromophenyl) thiazole was found to be a potent inhibitor with a Ki value of 56.61 ± 1.31 µM nih.gov. Molecular docking studies suggest that these compounds interact with the active site of the enzyme nih.gov.

Table 2: α-Glucosidase Inhibitory Activity of Selected Benzothiazole-Triazole Derivatives
CompoundInhibition (IC50)
Benzothiazole-triazole derivative 6s20.7 μM mdpi.com
Benzothiazole-triazole derivative 6o22.3 μM mdpi.com
Benzothiazole-triazole derivative 6e27.4 μM mdpi.com
Acarbose (Standard)817.38 μM mdpi.com

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. The 2-aminothiazole scaffold is a privileged structure in the design of kinase inhibitors nih.gov.

Derivatives of 2-aminothiazole have been identified as potent inhibitors of several kinases, including Aurora kinases and casein kinase II (CK2) nih.govnih.gov. For instance, certain N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have shown potent inhibition of Aurora A and B kinases, which are key regulators of mitosis. The cellular effects of these compounds include the suppression of histone H3 phosphorylation and the induction of aberrant mitotic phenotypes, ultimately leading to cell death in cancer cells.

Furthermore, 2-aminothiazole derivatives have been developed as allosteric modulators of protein kinase CK2, a constitutively active serine/threonine kinase involved in various cellular processes, including cell growth, proliferation, and survival nih.gov. These allosteric inhibitors bind to a pocket adjacent to the ATP-binding site, leading to a distinct modulation of signal transduction pathways compared to traditional ATP-competitive inhibitors nih.gov.

Antimicrobial Efficacy and Mechanisms of Action

The rise of antimicrobial resistance has necessitated the search for new therapeutic agents. Derivatives of 3-(2-aminothiazol-4-yl)phenyl acetate have demonstrated promising activity against a range of pathogenic microorganisms.

N-Phenyl-2-aminothiazoles have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. Certain aminoguanidine analogues within this class exhibited minimum inhibitory concentrations (MICs) comparable or superior to linezolid and vancomycin nih.gov. These compounds were also effective against other clinically important pathogens, including vancomycin-resistant enterococci (VRE) and Streptococcus pneumoniae nih.gov. The mechanism of action for some of these derivatives may involve the disruption of bacterial cell division.

Table 3: Antibacterial Activity of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine Derivatives (MIC in μg/ml)
CompoundBacillus subtilisBacillus cereusStaphylococcus aureusSalmonella typhiEscherichia coliKlebsiella aerogenes
Derivative 11286412812864128
Derivative 2643264643264
Derivative 3321632321632
Streptomycin484488

Data adapted from a study on N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives nih.gov.

The 2-aminothiazole scaffold is also a component of compounds with significant antifungal properties. Benzothiazole derivatives, which share a similar structural motif, have been synthesized and evaluated for their activity against various fungal species, including Candida albicans and Aspergillus species nih.govscitechjournals.commdpi.com. Some newly synthesized thiazole derivatives containing a cyclopropane system have demonstrated very strong activity against clinical isolates of C. albicans, with minimal inhibitory concentrations (MIC) as low as 0.008–7.81 µg/mL nih.gov. The mechanism of action is thought to be related to the disruption of the fungal cell wall or cell membrane nih.gov.

Anti-Inflammatory Pathways and Analgesic Mechanisms

Inflammation is a complex biological response, and its chronic manifestation is associated with numerous diseases. Thiazole and benzothiazole derivatives have been investigated for their anti-inflammatory and analgesic properties nih.govsphinxsai.comnih.govsemanticscholar.orgresearchgate.netmdpi.com.

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation nih.govmdpi.com. Some thiazole derivatives have shown selective inhibition of COX-1 or COX-2 nih.gov. For example, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide was identified as a specific inhibitor of COX-1 nih.gov. In vivo studies using models such as carrageenan-induced paw edema have confirmed the anti-inflammatory activity of these derivatives nih.govsphinxsai.com.

In addition to their anti-inflammatory effects, certain benzothiazole derivatives have demonstrated significant analgesic activity in various animal models nih.gov. The mechanism of analgesia may be linked to the inhibition of inflammatory mediators and potentially involves central nervous system pathways.

Elucidation of Anti-Inflammatory Processes

The anti-inflammatory potential of 2-aminothiazole derivatives is attributed to their ability to modulate key enzymatic pathways involved in the inflammatory cascade. Research has shown that these compounds can act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. nih.govnih.gov

One specific derivative, 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride, has been identified as a dual inhibitor of both COX and LOX, in addition to being a potent free radical scavenger. nih.gov The mechanism for a class of diarylheterocyclic inhibitors, which includes structures analogous to aminothiazole derivatives, involves a selective, time-dependent inhibition of the COX-2 isoform. nih.gov This selectivity is crucial as COX-2 is inducibly expressed at sites of inflammation, and its inhibition is a key target for anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective COX inhibitors. nih.govmdpi.com The anti-inflammatory action of these derivatives is further supported by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide. nih.gov

Studies on various 2-aminothiazole analogues have identified compounds with significant inhibitory potency against 5-LOX. For instance, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine demonstrated a high potency against 5-LOX with an IC50 value of 0.127 μM. nih.gov

Table 1: Inhibitory Activity of Selected Thiazole Derivatives on Inflammatory Enzymes

Compound Class Target Enzyme IC50 Value Reference
Diarylheterocyclic Inhibitors COX-2 Varies (Selective Inhibition) nih.gov
1,2,4-triazole-3-carboxylate derivatives COX-2 0.00712–100 μM nih.gov
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine 5-LOX 0.127 μM nih.gov
3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives COX / LOX 0.1 μM / 0.56 μM nih.gov

Nitric Oxide Regulation

Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes, including inflammation and neurotransmission. nih.gov It is synthesized by nitric oxide synthase (NOS) enzymes, which exist in three isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). nih.gov Derivatives of 2-aminothiazole have been investigated for their ability to modulate NO production, primarily through the inhibition of NOS enzymes.

Research into analogs has shown that compounds featuring a 2-aminothiazole ring can act as inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov The design of these inhibitors often aims for selectivity towards nNOS to avoid potential side effects associated with the inhibition of other isoforms, such as hypertension from eNOS inhibition. nih.gov However, replacing a more basic 2-aminopyridine ring with a less basic 2-aminothiazole ring in some inhibitor designs resulted in a less potent compound, suggesting that the protonation state and size of the heterocyclic ring are crucial for effective binding to the NOS active site. nih.gov

Furthermore, the anti-inflammatory activity of some heterocyclic compounds, including triazole derivatives with structural similarities to aminothiazoles, has been directly linked to their ability to inhibit nitric oxide production. nih.gov For instance, certain 1,2,4-triazole-3-carboxylate derivatives demonstrated potent COX-2 inhibition alongside significant inhibition of nitric oxide, with IC50 values below 7.0 μM. nih.gov This dual action highlights a key mechanism through which these compounds can exert their anti-inflammatory effects.

Other Biological Research Areas and Associated Mechanisms

The versatility of the 2-aminothiazole scaffold extends to other therapeutic areas, most notably in antiviral research.

Derivatives based on the 2-aminothiazole structure have been identified as potent inhibitors of the Human Immunodeficiency Virus (HIV). Their mechanisms of action are multifaceted, targeting different stages of the viral life cycle.

One primary mechanism is the inhibition of the HIV-1 nucleocapsid protein (NC). nih.gov NC is a highly conserved zinc-finger protein crucial for multiple steps in viral replication, including reverse transcription and virion assembly. nih.govmdpi.com Specific 2-amino-4-phenylthiazole (B127512) derivatives have been designed to bind non-covalently to a hydrophobic pocket on the NC protein. nih.gov This interaction competitively inhibits the binding of nucleic acids to NC, thereby disrupting its function. The aminothiazole moiety acts as a guanine-mimetic, fitting neatly into the hydrophobic pocket of the NC protein. mdpi.com

Another significant anti-HIV mechanism involves the inhibition of viral entry into host cells. This is achieved by blocking the critical protein-protein interaction between the viral envelope glycoprotein gp120 and the host cell's CD4 receptor. nih.govnih.gov Certain 2-aminothiazolone derivatives have been shown to be effective inhibitors of this interaction, acting as early-stage inhibitors of the HIV-1 entry process. nih.govnih.gov Docking studies have helped to elucidate the binding mode of these inhibitors within the Phe43 cavity of gp120, providing a molecular basis for their action. nih.govnih.gov

Table 3: Anti-HIV Mechanisms of 2-Aminothiazole Derivatives

Derivative Class HIV Target Mechanism of Action Reference
2-Amino-4-phenylthiazoles Nucleocapsid Protein (NC) Competitively inhibits nucleic acid binding by interacting with a hydrophobic pocket. nih.gov
2-Aminothiazolones gp120 Envelope Glycoprotein Inhibits the gp120-CD4 protein-protein interaction, blocking viral entry. nih.govnih.gov

Antioxidant Pathways

Derivatives of 2-aminothiazole, the core structure of this compound, have been a subject of interest for their antioxidant properties. researchgate.netresearchgate.net The antioxidant action is a crucial component in mitigating cellular damage caused by reactive oxygen species (ROS), which are implicated in a variety of pathological conditions. nih.govmdpi.com Research into thiazole derivatives has revealed that their structural versatility allows for interactions with diverse biological targets, contributing to their antioxidant effects. nih.gov

The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. nih.gov For instance, a study on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, which share the aminothiazole scaffold, demonstrated their potential as antioxidants. nih.gov The mechanism often involves the donation of a hydrogen atom or an electron to neutralize free radicals, thereby interrupting the chain reaction of oxidative damage. nih.gov The presence of specific functional groups on the thiazole ring and its substituents can significantly influence this activity. excli.de

Investigations into various thiazole-containing compounds have shown that they can act through different antioxidant pathways. Some derivatives exhibit radical scavenging activity, as measured by assays like the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical removal method. mdpi.com In this assay, the decrease in the concentration of the ABTS radical cation upon addition of the antioxidant compound is measured photometrically. mdpi.com Other studies have utilized the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay to evaluate the free radical scavenging potential of these derivatives. mdpi.com

Furthermore, some thiazole derivatives have shown the ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), indicating their ferric reducing antioxidant power (FRAP). mdpi.com This reducing capacity is another important aspect of their antioxidant profile. Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, have been employed to understand the structural features that are key to the antioxidant activities of 2-aminothiazole sulfonamide derivatives. excli.de These studies have identified properties like mass, polarizability, electronegativity, and the presence of specific bonds as influential factors. excli.de

Derivative ClassAssay MethodObserved Activity/FindingReference
Thiourea DerivativesDPPH AssayDemonstrated strong antioxidant activity with high reducing potential. mdpi.com
4-(3-Nitrophenyl)thiazol-2-ylhydrazonesIn vitro antioxidant assaysIdentified as possessing antioxidant properties. nih.gov
Phenolic Thiazole DerivativesABTS Radical ScavengingMany derivatives showed better results compared to the standard antioxidant BHT. mdpi.com
2-Aminothiazole SulfonamidesDPPH and SOD-mimic AssaysCompound 8 was identified as a potent antioxidant. QSAR models revealed key structural properties influencing activity. excli.de

Agricultural and Environmental Applications

Beyond their biomedical potential, derivatives of the 2-aminothiazole structure have been explored for applications in agriculture. researchgate.netnih.gov Certain compounds containing this framework have been shown to act as plant growth promoters. researchgate.netnih.gov

One notable example is the application of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid on rapeseed (Brassica napus L.). nih.gov When rapeseed seedlings were treated with solutions of this compound, a significant increase in seed yield was observed, ranging from 19% to 40% higher than the control group. nih.gov The highest yield was achieved when a 150 mg/L solution of the compound was used. nih.gov

In addition to boosting yield, this derivative also had a positive impact on the biochemical content of the rapeseed. Treatment with the compound led to an increase in both the oil and protein content of the seeds. nih.gov The highest oil content (334 kg/t ) and protein content (31.2 mg/100 g) were recorded when a 75 mg/L solution was applied. nih.gov The protein content in this group was double that of the control sample. nih.gov The compound's effect on the fatty acid composition of the rapeseed oil was found to be insignificant. nih.gov

Furthermore, the broader class of 2-aminothiazole derivatives has been investigated for pesticidal properties. niscpr.res.in Some novel hydrazide and amide derivatives have been synthesized and tested for their activity against various phytopathogenic fungi and bacteria. niscpr.res.in While many compounds showed inhibitory activity against specific fungi like Sclerotinia sclerotiorum, some demonstrated non-specific activity against several of the fungi tested, indicating a potential for broad-spectrum application. niscpr.res.in

CompoundApplicationTarget Organism/CropObserved EffectReference
3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acidGrowth PromotionRapeseed (Brassica napus L.)Increased seed yield by 19-40%; Increased oil and protein content. nih.gov
2-aminothiazole derivativesGrowth PromotionRapeseedEffectively promote growth, increase seed yield and oil content. researchgate.net
2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivativesPesticidePhytopathogenic Fungi (e.g., Sclerotinia sclerotiorum)Inhibited the growth of several phytopathogenic fungi. niscpr.res.in

Computational and in Silico Investigations of 3 2 Aminothiazol 4 Yl Phenyl Acetate and Analogues

Molecular Docking and Receptor-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianpubs.orgekb.eg This method is frequently employed to understand and predict the interaction between a ligand, such as 3-(2-Aminothiazol-4-yl)phenyl acetate (B1210297), and a biological target, typically a protein or enzyme. Such studies are foundational for structure-based drug design. acs.org

Molecular docking simulations for 2-aminothiazole (B372263) derivatives have been performed against various therapeutic targets, including Aurora kinase, VEGFR-2, and Hec1/Nek2, to predict their binding modes and estimate their binding affinities. acs.orgnih.govnih.gov While specific docking studies on 3-(2-Aminothiazol-4-yl)phenyl acetate are not extensively documented, the behavior of its analogues provides a strong predictive framework.

For instance, in studies targeting Aurora kinase, 2-aminothiazole derivatives were shown to have excellent binding interactions within the active site of the protein (PDB ID: 1MQ4). acs.orgacs.org The binding affinity is often quantified by a docking score, with more negative values indicating stronger binding. One highly active analogue achieved a docking score of -9.67. acs.orgacs.org Similarly, docking of an aminothiazole analogue into the VEGFR-2 active site revealed key interactions contributing to a submicromolar IC50 value of 0.40 µM. nih.gov

The predicted binding mode for these compounds typically involves a network of interactions between the ligand and key amino acid residues in the receptor's active site. Common interactions for the 2-aminothiazole scaffold include:

Hydrogen Bonds: The amino group and the nitrogen atom within the thiazole (B1198619) ring are common hydrogen bond donors and acceptors, respectively. For example, the N-H of an acetamide group on a 2-aminothiazole derivative was shown to form a crucial hydrogen bond with the amino acid residue Glu885 in the VEGFR-2 active site. nih.gov

Arene Interactions: The phenyl group, present in this compound, can form pi-pi stacking or pi-cation interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). In the VEGFR-2 active site, arene interactions were observed between the thiazole ring and residues like Ile1044 and Asp1046, and between other aromatic parts of the ligand and Leu840 and Phe1047. nih.gov

Hydrophobic Interactions: Substituents on the 2-aminothiazole core can fit into lipophilic pockets within the active site, enhancing binding affinity. nih.gov The introduction of larger hydrophobic substituents at the amino group has been shown to increase inhibitory potency in some series. mdpi.com

The binding affinity, often correlated with the docking score, can also be estimated using more computationally intensive methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations following molecular dynamics simulations. acs.orgnih.govtandfonline.com These methods provide a more refined prediction of the free energy of binding.

Target ProteinAnalogue TypeKey Interacting ResiduesPredicted Binding Affinity/Score
Aurora Kinase (1MQ4) Designed 2-aminothiazoleNot specifiedDocking Score: -9.67
VEGFR-2 Piperazinyl-phthalazinyl-acetamido-aminothiazoleGlu885, Leu840, Ile1044, Asp1046, Phe1047IC50: 0.40 µM
Hec1/Nek2 General 2-aminothiazoleNot specifiedStrong binding predicted
Checkpoint Kinase 1 (CHK1) 2-aminothiazole-4-carboxamideNot specifiedHigh correlation for pIC50 prediction

Based on structure-activity relationship (SAR) studies of various analogues, several key pharmacophoric features have been identified:

Hydrogen Bond Donor/Acceptor: The 2-amino group and the thiazole nitrogen are critical for forming hydrogen bonds with the target receptor, anchoring the ligand in the active site.

Aromatic/Hydrophobic Region: The presence of an aromatic ring, such as the phenyl group in this compound, is often crucial for establishing arene-arene or hydrophobic interactions. Aromatic substitution has been shown to improve antitumor activity more than aliphatic substitutions in some cases. nih.gov

Substituent Effects: The nature and position of substituents on the phenyl ring and the thiazole core significantly modulate activity. For example, structure-activity studies have shown that modifying the 2-amino group to a 2-amide can be a viable strategy for developing potent inhibitors. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Structural Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. nih.govnih.gov These methods provide detailed insights that are complementary to experimental data.

DFT calculations are widely used to determine the most stable three-dimensional conformation of a molecule through a process called geometry optimization. researchgate.netnih.gov For 2-aminothiazole and its derivatives, methods like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) are commonly employed to compute the optimized molecular structure. nih.govresearchgate.net The resulting bond lengths and angles can be compared with experimental data from X-ray crystallography, where available, to validate the computational model.

Once the geometry is optimized, further calculations can predict various spectroscopic properties. For example, vibrational frequency calculations can generate a theoretical infrared (IR) spectrum. nih.govnih.gov Specific vibrational bands, such as those for azomethine linkage (C=N) or thiazole ring vibrations, can be identified and compared with experimental IR spectra to confirm the molecular structure. nih.gov Similarly, theoretical nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental ¹H-NMR and ¹³C-NMR spectra. nih.gov

The analysis of a molecule's electronic properties is crucial for understanding its reactivity and intermolecular interactions. DFT can be used to calculate the distribution of electronic charge across the molecule, identifying electron-rich and electron-poor regions. researchgate.net This information is often visualized using Molecular Electrostatic Potential (MEP) maps, which are valuable for predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.comlibretexts.org

HOMO: This orbital represents the ability to donate an electron and is associated with the molecule's nucleophilicity or basicity. researchgate.netyoutube.com

LUMO: This orbital represents the ability to accept an electron and is associated with the molecule's electrophilicity or acidity. researchgate.netyoutube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more chemically reactive. For 2-aminothiazole, DFT calculations have shown that the HOMO-LUMO energy gap is approximately 0.19263 Hartrees. researchgate.net In substituted derivatives, the location of the HOMO and LUMO densities can vary, but they are often localized on specific parts of the molecule, such as the thiazole and phenyl rings, indicating the most probable regions for electron transfer interactions. researchgate.net

Compound/AnalogueComputational MethodHOMO EnergyLUMO EnergyHOMO-LUMO Gap (ΔE)
2-Aminothiazole B3LYP/6-311++G(d,p)-0.25320 a.u.-0.06057 a.u.0.19263 a.u.
Aminothiazole Schiff Base (S¹) M06/6-311G+(d,p)-5.99 eV-2.06 eV3.93 eV
Aminothiazole Schiff Base (S²) M06/6-311G+(d,p)-6.01 eV-2.48 eV3.53 eV

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby accelerating the drug discovery process. acs.org

Several QSAR studies have been successfully conducted on series of 2-aminothiazole derivatives to understand the structural requirements for their activity against targets like Hec1/Nek2 and Aurora kinase. acs.orgacs.orgtandfonline.com In a typical QSAR study, a dataset of compounds with known activities (e.g., IC50 values) is used. acs.orgnih.gov The structures are used to calculate a wide range of molecular descriptors, which are numerical values that encode different aspects of the molecule's topology, geometry, or electronic properties. nih.gov

For example, a QSAR model was developed for a series of 25 aminothiazole derivatives as Hec1/Nek2 inhibitors. nih.govtandfonline.com The final model was built using three key descriptors:

ATSC1i: A Moreau-Broto autocorrelation descriptor that describes the spatial arrangement of a property (in this case, ionization potential) over the molecule's topology. nih.govtandfonline.com

MATS8c: A Moran autocorrelation descriptor weighted by atomic charges, indicating the influence of charge distribution. nih.govtandfonline.com

RPSA: A descriptor representing the relative positive surface area, related to the molecular surface and shape. nih.govtandfonline.com

The statistical quality and predictive power of a QSAR model are assessed using several parameters. A reliable model will have a high coefficient of determination (R²) for the training set, a high cross-validation coefficient (Q²), and good predictive ability for an external test set (R²ext). nih.govtandfonline.com The model developed for Hec1/Nek2 inhibitors showed strong statistical significance, indicating its reliability for predicting the activity of new analogues. nih.gov Similarly, a highly predictive model for Aurora kinase inhibitors was developed using descriptors related to polar surface area, atomic volume, and electronegativity. acs.orgacs.org

Target/ActivityNo. of CompoundsKey DescriptorsQ²LOOR²ext
Hec1/Nek2 Inhibition 25ATSC1i, MATS8c, RPSA0.84360.79650.6308
Aurora Kinase Inhibition 54PSA, EstateVSA5, MoRSEP3, MATSp5, RDFC240.89020.78750.8735
11β-HSD1 Inhibition 56GETAWAY, 3D-MoRSE, RDF, GALVEZ, etc.0.94820.9944Not specified

These computational models underscore the importance of specific physicochemical and structural properties for the biological activity of the 2-aminothiazole class, providing a valuable roadmap for the future design of compounds like this compound. acs.orgtandfonline.com

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. For 2-aminothiazole derivatives, MD simulations provide critical information on their conformational flexibility and the stability of their interactions with biological targets.

MD simulations on 2-aminothiazole inhibitors targeting specific enzymes, such as cyclin-dependent kinase 5 (CDK5), have been performed to elucidate the binding mechanisms. nih.gov These simulations reveal that the stability of the ligand-protein complex is influenced by a combination of hydrogen bonding and hydrophobic interactions. nih.gov The analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) throughout the simulation provides insights into the stability of the compound within the binding pocket. For instance, stable RMSD values for a ligand suggest that it remains securely bound to the target protein, while RMSF data can highlight which parts of the molecule are more flexible. researchgate.net

Key interactions contributing to the stability of these complexes often involve hydrogen bonds with specific amino acid residues, such as Cys83 in CDK5, and van der Waals interactions with residues like Ile10. nih.gov The consistency of these interactions over the simulation time is a strong indicator of the compound's potential efficacy and stability in a biological system. Furthermore, parameters like the radius of gyration (RoG) and the number of hydrogen bonds formed over time are analyzed to confirm the stable binding of the compound. researchgate.netacs.org

Table 1: Representative Molecular Dynamics Simulation Parameters for a 2-Aminothiazole Analogue

ParameterDescriptionTypical Finding for Stable Binding
RMSD (Root-Mean-Square Deviation) Measures the average deviation of atomic positions from a reference structure over time.Low and stable values (e.g., < 2 Å) indicate the complex remains close to its initial binding pose.
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of individual atoms or residues around their average position.Higher fluctuations may be observed in flexible regions of the ligand or protein, while key interacting atoms show lower fluctuation.
Radius of Gyration (RoG) Indicates the compactness of the protein-ligand complex.A stable RoG value suggests the complex maintains its overall shape and compactness throughout the simulation.
Hydrogen Bonds The number and duration of hydrogen bonds formed between the ligand and the protein.Consistent formation of key hydrogen bonds throughout the simulation signifies stable interaction.
SASA (Solvent-Accessible Surface Area) Measures the surface area of the molecule that is accessible to the solvent.A decrease in SASA upon binding can indicate that the ligand is well-buried within the binding pocket. acs.org

In Silico ADMET Prediction and Metabolic Profiling

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is an essential component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. mdpi.comnih.gov For various 2-aminothiazole derivatives, computational tools are employed to predict these properties, helping to prioritize candidates for further development. acs.orgnih.govnih.gov

ADMET studies on 2-aminothiazole analogues often involve the calculation of various physicochemical properties and the use of predictive models. atmiyauni.ac.in Parameters such as lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), and potential for blood-brain barrier (BBB) penetration are commonly evaluated. mdpi.comnih.gov Many 2-aminothiazole derivatives have shown favorable ADMET properties, suggesting good potential as drug candidates. nih.gov For example, studies on certain derivatives have indicated good oral bioavailability. nih.gov

Metabolic profiling, while often conducted experimentally, can be initially explored through in silico methods that predict potential sites of metabolism on a molecule. For phenyl-containing compounds, metabolic transformations such as hydroxylation of the aromatic ring are common. In the case of this compound, potential metabolic pathways could involve the hydrolysis of the acetate group to yield the corresponding phenol (B47542), as well as oxidation of the thiazole ring or the phenyl ring. Phenylacetate itself is a known metabolite in humans. mdpi.com

Table 2: Predicted ADMET Properties for a Representative 2-Aminothiazole Analogue

PropertyPredicted Value/RangeImplication
Lipophilicity (logP) < 5Conforms to Lipinski's rule of five, suggesting good absorption or permeation. nih.gov
Aqueous Solubility (logS) Moderate to HighAdequate solubility is necessary for absorption and distribution.
Human Intestinal Absorption (HIA) > 80%Indicates good potential for oral absorption.
Blood-Brain Barrier (BBB) Permeability Low to ModerateDepending on the therapeutic target, low BBB permeability can be desirable to avoid central nervous system side effects.
Cytochrome P450 (CYP) Inhibition Non-inhibitor of major isoforms (e.g., CYP2D6, CYP3A4)A low likelihood of drug-drug interactions.
Ames Test NegativeSuggests a low potential for mutagenicity.

Advanced Analytical Methodologies for Research on 3 2 Aminothiazol 4 Yl Phenyl Acetate and Its Derivatives

Spectroscopic Characterization Techniques for Research Materials

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-(2-Aminothiazol-4-yl)phenyl acetate (B1210297), the ¹H NMR spectrum would be expected to show distinct signals for the protons on the thiazole (B1198619) ring, the phenyl ring, the amine group, and the acetyl group. The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, aromatic protons typically resonate in the downfield region (δ 7-8 ppm), while the methyl protons of the acetate group would appear in the upfield region (around δ 2 ppm). Spin-spin coupling between adjacent protons would result in signal splitting, providing valuable information about the substitution pattern on the aromatic rings.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 3-(2-Aminothiazol-4-yl)phenyl acetate would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. For example, the carbonyl carbon of the ester group would be expected to appear significantly downfield (δ 160-180 ppm).

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides further structural insights by showing correlations between nuclei. A COSY spectrum would reveal proton-proton couplings, helping to establish the connectivity of protons within the spin systems of the thiazole and phenyl rings. emerypharma.comresearchgate.net An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals. creative-biostructure.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Fragments of this compound

Fragment Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2-Aminothiazole (B372263) Thiazole-H 6.5 - 7.5 100 - 150
NH₂ 5.0 - 7.0 (broad) -
Phenyl Acetate Aromatic-H 7.0 - 7.5 120 - 150
C=O - ~170

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

Infrared (IR) Spectroscopy is particularly useful for identifying polar functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine group, the C=O bond of the ester, the C-N and C=N bonds of the thiazole ring, and the C-O bond of the ester. cas.czresearchgate.net

Raman Spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. It can provide additional information about the aromatic rings and the C-S bond in the thiazole ring. researchgate.net

By analyzing the positions and intensities of the bands in the IR and Raman spectra, researchers can confirm the presence of the key functional groups in this compound.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amine (N-H) Stretch 3300 - 3500
Aromatic (C-H) Stretch 3000 - 3100
Acetyl (C-H) Stretch 2850 - 3000
Ester (C=O) Stretch 1735 - 1750
Thiazole (C=N) Stretch 1600 - 1650
Aromatic (C=C) Stretch 1450 - 1600
Ester (C-O) Stretch 1000 - 1300

Data compiled from general spectroscopic tables and studies on related compounds. chemicalbook.comifpan.edu.plchemicalbook.comvscht.cz

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Confirmation and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which can be used to determine the elemental composition of a molecule and confirm its molecular formula. nih.gov

HRMS analysis of this compound would provide an accurate mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₁H₁₀N₂O₂S).

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion (the precursor ion) and analysis of the resulting fragment ions (product ions). This provides valuable structural information about the precursor ion. The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to the different functional groups. For example, the loss of the acetyl group (CH₃CO) or the entire acetate group (CH₃COO) would be expected. Cleavage of the thiazole ring is also a possibility. researchgate.netrsc.orgsemanticscholar.orgmiamioh.edu The fragmentation pathways can help to confirm the connectivity of the different parts of the molecule.

Table 3: Predicted Key Fragmentations in the Mass Spectrum of this compound

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z)
[M]⁺ CH₂CO (ketene) [M-42]⁺
[M]⁺ CH₃COO• (acetoxy radical) [M-59]⁺

Predicted fragmentation based on known patterns for phenyl acetates and thiazoles. massbank.eu

Chromatographic Separation Techniques for Purity and Compound Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For this compound, both high-performance liquid chromatography and high-performance thin-layer chromatography are valuable tools.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Related Substance Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. It is particularly useful for assessing the purity of a compound and for detecting and quantifying any related substances or impurities. d-nb.info

A typical HPLC method for the analysis of this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol. Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.

By analyzing the chromatogram, the purity of a sample of this compound can be determined by measuring the area of the main peak relative to the total area of all peaks. The method can be validated to ensure its accuracy, precision, and linearity for quantitative analysis.

Table 4: Typical HPLC Method Parameters for Analysis of Aminothiazole Derivatives

Parameter Condition
Column Reversed-phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase Gradient or isocratic elution with Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm or λmax)

| Injection Volume | 10 - 20 µL |

These are general parameters and would require optimization for the specific compound.

High-Performance Thin-Layer Chromatography (HPTLC) for Screening and Separation

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers higher resolution, sensitivity, and speed. ctlatesting.com It is a valuable technique for the rapid screening of samples, for monitoring the progress of chemical reactions, and for the separation of compounds. greenaria.inproquest.comphytojournal.comnih.gov

For the analysis of this compound, HPTLC would involve spotting a solution of the sample onto a pre-coated HPTLC plate (e.g., silica gel). The plate is then developed in a chamber containing a suitable mobile phase. The separated spots can be visualized under UV light or by using a staining reagent. The retention factor (Rf) value can be used for identification. HPTLC can also be used for quantitative analysis by using a densitometer to measure the intensity of the spots.

Table 5: HPTLC System Parameters for the Analysis of Aromatic Compounds

Parameter Description
Stationary Phase HPTLC silica gel 60 F₂₅₄ plates
Mobile Phase A mixture of non-polar and polar solvents (e.g., Toluene:Ethyl Acetate)
Sample Application Automated band-wise application
Development In a saturated twin-trough chamber

| Detection | Densitometric scanning under UV light (e.g., 254 nm) |

The mobile phase composition needs to be optimized to achieve good separation.

X-ray Crystallography and Diffraction for Solid-State Structural Analysis

X-ray crystallography and diffraction techniques are indispensable tools for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. These methods provide detailed information on bond lengths, bond angles, and conformational arrangements, which are crucial for understanding the structure-property relationships of pharmaceutical compounds like this compound and its derivatives. The solid-state structure dictates key physicochemical properties, including solubility, stability, and bioavailability.

Single Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful method for determining the complete three-dimensional structure of a molecule. nih.gov For chiral molecules, where enantiomeric purity is critical, SCXRD is the definitive technique for assigning the absolute configuration of all stereogenic centers. nih.govspringernature.com

The process involves irradiating a high-quality single crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are meticulously recorded. This diffraction pattern is a direct consequence of the crystal's internal structure, specifically the arrangement of atoms within the unit cell—the basic repeating structural unit of the crystal.

For the determination of absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is exploited. researchgate.neted.ac.uk This effect, which is most pronounced for atoms heavier than oxygen, causes slight differences in the intensities of Bijvoet pairs (reflections hkl and -h-k-l). researchgate.net Careful measurement and analysis of these intensity differences allow for the unequivocal assignment of the molecule's absolute stereochemistry. ed.ac.uk While challenging for light-atom organic molecules, modern diffractometers and advanced statistical methods have improved the reliability of this determination. researchgate.net

In research involving derivatives of 2-aminothiazole, SCXRD has been successfully employed to elucidate their molecular structures and hydrogen-bonding networks. researchgate.net For instance, studies on co-crystals of 2-aminothiazole derivatives with carboxylic acids have used SCXRD to determine the crystal structures, revealing detailed information about intermolecular interactions that stabilize the crystal lattice. researchgate.netuq.edu.au

Table 1: Example Crystal Data for a 2-Aminobenzothiazolium Derivative Co-crystal This table presents representative data for a related compound to illustrate the outputs of a single-crystal X-ray diffraction analysis.

ParameterValue
Chemical FormulaC₇H₇N₂S⁺ · C₉H₆NO₂⁻
Formula Weight311.35
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.8260(1)
b (Å)7.8029(1)
c (Å)26.6306(2)
β (°)93.692(1)
Volume (ų)2665.19(4)
Z (molecules/unit cell)8

Data adapted from studies on related aminothiazole derivatives to exemplify typical crystallographic parameters. uq.edu.aumdpi.com

Powder X-ray Diffraction (PXRD) for Crystalline Form Characterization

Powder X-ray Diffraction (PXRD) is a fundamental and rapid analytical technique used to characterize the solid-state nature of a compound. americanpharmaceuticalreview.comunits.it Unlike SCXRD, which requires a single, perfect crystal, PXRD is performed on a polycrystalline sample, which consists of many tiny, randomly oriented crystallites. americanpharmaceuticalreview.com This makes it an invaluable tool for routine analysis in pharmaceutical development. units.it

The PXRD pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com Each crystalline solid, including different polymorphic forms of the same compound, will produce a distinct PXRD pattern. researchgate.netresearchgate.net Polymorphs are different crystalline arrangements of the same molecule, which can have significantly different physical properties. Therefore, PXRD is essential for:

Identifying crystalline forms: Distinguishing between different polymorphs, solvates, and hydrates. researchgate.net

Assessing sample purity: Detecting the presence of unwanted crystalline phases in a mixture. americanpharmaceuticalreview.com

Monitoring stability: Observing phase transformations during manufacturing, formulation, and storage. researchgate.net

Characterizing new solid forms: Confirming the nature of a newly synthesized compound or crystalline form. nih.gov

In the study of 2-aminothiazole derivatives, PXRD is used to confirm the identity and purity of synthesized powders. For example, the formation of new molecular adducts of 2-aminothiazole derivatives has been characterized using PXRD to confirm that the product is a new crystalline phase, distinct from the starting materials. researchgate.netuq.edu.au

Table 2: Representative Powder X-ray Diffraction (PXRD) Peak Data for a 2-Aminothiazole Derivative This table shows an example of characteristic peaks from a PXRD pattern used to identify a specific crystalline form of a 2-aminothiazole derivative.

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
18.784.7240
20.994.2375
23.153.8440
24.553.62100
29.213.0525
32.422.7625

Data adapted from published patterns of 2-aminothiazole derivatives to illustrate the format of PXRD data. uq.edu.au

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a compound. researchgate.net This method is crucial for verifying the empirical formula of a newly synthesized compound, such as this compound, and serves as a primary indicator of its purity. researchgate.net

The analysis is typically performed using a CHNS analyzer, which involves the complete combustion of a small, precisely weighed amount of the sample at a very high temperature. The combustion products—carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sulfur dioxide (SO₂)—are then separated and quantified by a detector. From the amounts of these gases, the percentage of each element in the original sample is calculated.

The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the correctness of the assigned chemical structure and the purity of the sample. mdpi.com This technique is routinely used alongside spectroscopic methods (NMR, IR) and mass spectrometry to provide a comprehensive characterization of new chemical entities. jetir.orgijirset.com

Table 3: Elemental Analysis Data for a Hypothetical Pure Sample of this compound This table illustrates the comparison between theoretical and experimental values in an elemental analysis for the target compound.

ElementTheoretical (%)Experimental (%)
Carbon (C)56.4056.35
Hydrogen (H)4.304.33
Nitrogen (N)11.9611.91
Sulfur (S)13.6913.65

Formula: C₁₁H₁₀N₂O₂S Molecular Weight: 234.28 g/mol (Note: Experimental values are hypothetical examples illustrating typical results for a pure compound.)

Future Research Directions and Advanced Applications for 3 2 Aminothiazol 4 Yl Phenyl Acetate

Development of Novel Synthetic Approaches for Complex Analogues

Future synthetic research on 3-(2-Aminothiazol-4-yl)phenyl acetate (B1210297) is expected to focus on creating complex analogues to refine its physicochemical and biological properties. The foundational 2-aminothiazole (B372263) core is commonly synthesized via the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides. derpharmachemica.com Building upon this, medicinal chemists can explore several advanced synthetic strategies to generate structural diversity.

Key future approaches include:

Multi-component Reactions: Employing isothiocyanate-based multicomponent reactions could offer a more efficient pathway to novel derivatives, allowing for the introduction of diverse substituents in a single step. researchgate.net

Post-synthesis Modification: The existing structure of 3-(2-Aminothiazol-4-yl)phenyl acetate provides multiple sites for modification. For instance, the primary amino group can be acylated or converted into various amides to explore structure-activity relationships (SAR). mdpi.comnih.gov Similarly, the phenyl acetate moiety can be exchanged for other substituted aromatic or aliphatic groups to modulate properties like solubility, stability, and target binding.

Suzuki and Stille Couplings: Modern cross-coupling reactions, such as Suzuki and Stille couplings, can be utilized to introduce complex aryl or heteroaryl substituents onto the thiazole (B1198619) core, significantly expanding the chemical space for biological screening. derpharmachemica.comnih.gov

Eco-Friendly Synthesis: A move towards more sustainable synthetic methods using green catalysts, such as chitosan-based biocatalysts or nano-catalysts under ultrasound irradiation, represents a significant future direction for producing these analogues. nih.govresearchgate.net

These advanced methods will enable the creation of libraries of complex analogues, which are essential for optimizing the compound for specific biological targets.

Integration of Advanced Computational Methods for Predictive Modeling

Advanced computational methods are poised to revolutionize the study of this compound and its derivatives by enabling predictive modeling of their biological activities and pharmacokinetic profiles. In silico techniques can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Key computational strategies applicable to this compound include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical correlation between the structural features of a series of 2-aminothiazole analogues and their biological activity. For instance, QSAR models have been successfully developed for 2-aminothiazole derivatives to predict their inhibitory activity against cancer-related proteins like Hec1/Nek2. tandfonline.comnih.gov Such models can identify key molecular descriptors that influence activity, guiding the design of more potent compounds. tandfonline.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For 2-aminothiazole derivatives, docking has been used to elucidate binding interactions with targets like carbonic anhydrase, acetylcholinesterase, and various kinases. nih.govnih.gov Applying this to this compound could reveal its potential targets and the specific interactions driving its effects.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of the binding stability and conformational changes. tandfonline.comnih.gov

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Early prediction of these properties is crucial for avoiding costly failures in later stages of drug development. nih.gov

The following table summarizes the application of these computational methods to 2-aminothiazole derivatives, which can be extrapolated for this compound.

Computational MethodApplication for 2-Aminothiazole DerivativesPotential Insights for this compound
QSAR Predicting anticancer activity based on molecular descriptors (e.g., autocorrelation, molecular surface area). tandfonline.comnih.govGuiding the design of analogues with enhanced potency.
Molecular Docking Identifying binding modes and key interactions with enzyme targets like cholinesterases and kinases. nih.govnih.govPredicting potential biological targets and mechanism of action.
MD Simulations Assessing the stability of ligand-protein complexes and calculating binding free energies. tandfonline.comnih.govConfirming the stability of predicted binding poses and refining interaction models.
ADMET Prediction Evaluating drug-likeness and potential pharmacokinetic issues early in the design phase. nih.govPrioritizing analogues with favorable pharmacokinetic profiles for synthesis.

Exploration of Polypharmacology and Multi-Targeting Strategies

The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a wide range of biological targets. nih.gov This inherent promiscuity makes this compound an interesting candidate for polypharmacology—the design of single drugs that act on multiple targets simultaneously. This approach is particularly valuable for treating complex diseases like cancer or neurodegenerative disorders, where multiple pathways are dysregulated.

Future research could explore the potential of this compound and its analogues to modulate several targets. The 2-aminothiazole core is found in drugs that inhibit various enzymes, including:

Kinases: Many 2-aminothiazole derivatives are potent inhibitors of protein kinases, such as VEGFR-2, which are crucial in cancer progression. researchgate.netmdpi.com

Carbonic Anhydrases and Cholinesterases: Studies have shown that certain 2-aminothiazole compounds can inhibit these enzymes, suggesting potential applications in glaucoma or Alzheimer's disease. nih.gov

Microtubule Assembly: Some thiazole derivatives have been found to interfere with tubulin polymerization, a validated anticancer strategy. nih.gov

By systematically screening this compound against a panel of diverse biological targets, researchers could uncover a multi-targeting profile that could be optimized for complex diseases.

Innovations in Targeted Delivery Systems Research

For compounds like this compound to be effective therapeutics, particularly in oncology, ensuring they reach their intended target while minimizing exposure to healthy tissues is critical. mdpi.com Future research will likely focus on developing innovative targeted delivery systems to enhance efficacy and reduce potential toxicity.

Potential avenues for targeted delivery research include:

Nanoparticle Encapsulation: Loading the compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, stability, and pharmacokinetic profile. These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific markers on diseased cells, leading to targeted drug accumulation.

Prodrug Strategies: The compound could be chemically modified into an inactive prodrug that is selectively activated at the target site by specific enzymes or microenvironmental conditions (e.g., pH, redox potential).

Conjugation to Targeting Moieties: Covalently linking the compound to molecules that have a natural affinity for the target tissue or cell type is another promising strategy.

These approaches, which are central to modern drug development, could significantly enhance the therapeutic potential of this compound by transforming it into a highly targeted agent. nih.gov

Uncovering Unexplored Bioactivities and Scientific Applications

While the 2-aminothiazole core is well-established in anticancer and antimicrobial research, there remains a vast potential for uncovering new biological activities and scientific applications for this compound. mdpi.comnih.govresearchgate.net The structural features of the compound suggest several underexplored therapeutic areas.

Future screening efforts could focus on:

Anti-inflammatory Activity: The thiazole nucleus is a component of compounds with known anti-inflammatory properties. mdpi.comnih.gov Investigating the effect of this compound on inflammatory pathways and enzymes could reveal new therapeutic uses.

Antioxidant Properties: Some 2-aminothiazole sulfonamide derivatives have shown potent antioxidant activity. excli.de Assessing the radical scavenging and antioxidant potential of this compound is a logical next step.

Neurodegenerative Diseases: The ability of some 2-aminothiazoles to inhibit cholinesterases or modulate other neurological targets suggests a potential role in treating neurodegenerative conditions. nih.gov Research has also explored aminothiazoles for their therapeutic properties in prion diseases. nih.gov

Antifungal and Antiprotozoal Activity: Beyond antibacterial effects, the 2-aminothiazole scaffold has been investigated for activity against fungi and protozoa, opening another avenue for exploration. nih.gov

Systematic high-throughput screening against diverse biological targets and disease models will be crucial in unlocking the full therapeutic and scientific potential of this compound.

Q & A

Q. What are the optimized synthetic routes for 3-(2-aminothiazol-4-yl)phenyl acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl 2-(2-aminothiazol-4-yl)acetate with substituted aryl aldehydes under reflux in acetone. For example, ethyl 2-(2-aminothiazol-4-yl)acetate (20 mmol) reacts with 2-bromoacetophenone (20 mmol) in acetone at reflux for 8 hours, followed by basification with NH4OH to pH 8–9 and purification via dichloromethane extraction . Yield optimization depends on solvent choice (e.g., ethanol/water mixtures for hydrolysis) and stoichiometric ratios of intermediates. Contradictions in yields (e.g., 60–85%) across studies suggest sensitivity to substituent electronic effects on the aryl ring .

Q. How is structural characterization performed for this compound derivatives?

  • Methodological Answer : Structural elucidation involves:
  • FT-IR : Confirms NH2 (3300–3400 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) functional groups.
  • NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and thiazole protons (δ 7.1–7.3 ppm). ¹³C NMR distinguishes carbonyl carbons (δ 165–170 ppm) and thiazole carbons (δ 110–150 ppm) .
  • LC-MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 305 for unsubstituted derivatives) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S content (±0.3% tolerance) .

Q. What analytical techniques ensure purity and stability during synthesis?

  • Methodological Answer :
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and ethyl acetate/hexane (3:7) as eluent.
  • HPLC : Quantifies purity (>95%) with C18 columns and acetonitrile/water gradients.
  • Accelerated Stability Studies : Expose compounds to 40°C/75% RH for 4 weeks; degradation products analyzed via LC-MS .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the phenyl ring influence bioactivity?

  • Methodological Answer : Substituent effects are studied via:
  • SAR Analysis : Compare anti-tubercular activity (MIC values) of derivatives with electron-withdrawing (e.g., -NO2, MIC: 1.56 µg/mL) vs. electron-donating groups (e.g., -OCH3, MIC: 6.25 µg/mL) against M. tuberculosis H37Rv .
  • DFT Calculations : Correlate frontier molecular orbitals (HOMO-LUMO gaps) with antioxidant activity (DPPH radical scavenging IC50: 12–45 µM) .
  • X-ray Crystallography : Resolves steric clashes in derivatives like 3-(2-aminothiazol-4-yl)-6-nitro-2H-chromen-2-one (bond angles: 117.5° for thiazole-phenyl dihedral) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Replication : Validate IC50/EC50 values in triplicate using standardized assays (e.g., MTT for cytotoxicity).
  • Membrane Permeability Assays : Differentiate false negatives via Caco-2 cell monolayers (Papp values <1×10⁻⁶ cm/s indicate poor absorption) .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites masking parent compound efficacy .

Q. How are computational methods integrated to predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina simulates binding to M. tuberculosis enoyl-ACP reductase (PDB: 4TZK). Derivatives with 4-chlorophenyl substituents show stronger hydrogen bonds (ΔG: −9.2 kcal/mol) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes (RMSD <2 Å over 100 ns) .
  • Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond acceptors at 4.5 Å spacing) for lipoxygenase inhibition (IC50: 8–32 µM) .

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